The R18 peptide is a synthetic, arginine-rich peptide primarily utilized in scientific research to investigate and modulate protein-protein interactions, particularly those involving 14-3-3 proteins. [, , , , , , ]
The R18 peptide falls under the broader category of cell-penetrating peptides (CPPs) due to its ability to traverse cell membranes. [] It is also classified as an arginine-rich peptide, a characteristic contributing to its ability to interact with negatively charged molecules like DNA and certain proteins. [, ]
The R18 peptide is synthesized using advanced techniques in peptide chemistry, particularly solid-phase peptide synthesis. This method allows for the precise assembly of amino acid sequences, enabling the creation of peptides with specific functionalities. The synthesis can be optimized to enhance yield and purity, making it suitable for various research applications.
R18 peptide falls under the category of cyclic peptides, which are characterized by a circular structure formed by covalent bonds between the terminal amino acids. This cyclic nature contributes to its stability against enzymatic degradation, making it an attractive candidate for therapeutic and diagnostic applications.
R18 peptide is synthesized predominantly through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The synthesis typically involves the following steps:
The synthesis of R18 peptide may involve various coupling strategies, including:
The choice of protecting groups and coupling reagents significantly influences the efficiency and yield of the synthesis process .
The molecular structure of R18 peptide features a cyclic arrangement that enhances its stability and bioactivity. The specific sequence of amino acids dictates its three-dimensional conformation, which is crucial for its interaction with biological targets.
The molecular formula and weight can vary depending on the exact sequence of the R18 peptide variant being studied. Typically, detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry, which confirm the identity and purity of the synthesized peptide .
R18 peptide undergoes several chemical reactions during its synthesis and application:
Optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations is critical to achieving high yields and minimizing epimerization during synthesis .
The mechanism of action for R18 peptide involves its interaction with specific receptors or cellular components. This interaction can modulate various biological processes, including signaling pathways and membrane permeability.
Studies have shown that R18 peptide can influence cellular responses through mechanisms such as receptor activation or inhibition, leading to downstream effects on gene expression or protein activity .
R18 peptide typically exhibits properties common to peptides, including solubility in polar solvents like water or dimethyl sulfoxide. Its cyclic structure contributes to its resistance to proteolytic degradation.
R18 peptide's stability under physiological conditions makes it suitable for in vivo studies. Its chemical reactivity is primarily governed by functional groups present in its amino acid sequence, influencing interactions with other biomolecules.
Relevant analyses often include:
R18 peptide has several applications in scientific research:
The persistent lack of clinically effective neuroprotective agents for acute and chronic neurological disorders represents one of neuroscience's most pressing therapeutic challenges. Cationic arginine-rich peptides (CARPs) emerged as a promising class of compounds due to their multimodal biological properties, which are unprecedented among neuroprotective candidates. These peptides typically contain 4-40 amino acids with a net positive charge ≥ +2 (frequently +15 to +20) and possess 20-100% arginine residues in their sequence [7]. The guanidinium groups in arginine residues facilitate bidentate hydrogen bonding with anionic membrane components (phosphates, sulfates, carboxylates), enabling efficient traversal of lipid bilayers and blood-brain barrier penetration [7]. Unlike single-target agents that have consistently failed in clinical trials, CARPs exhibit a combination of neuroprotective mechanisms including calcium influx antagonism, mitochondrial stabilization, proteolytic inhibition, toxic molecule scavenging, and anti-inflammatory actions [7] [3]. This multimodal functionality addresses the complex pathophysiology of neurological injuries involving excitotoxicity, oxidative stress, inflammation, and proteolytic cascade activation. The R18 peptide (18-mer of L-arginine; net charge +18) exemplifies this next-generation approach by integrating multiple cytoprotective mechanisms within a single molecular entity.
Table 1: Key Properties of Neuroprotective CARPs
Property | Structural Basis | Functional Significance |
---|---|---|
High Positive Charge | 18 Arginine residues (+18 net charge) | Enhanced cell membrane interaction and traversal |
Hydrogen Bonding Capacity | Guanidinium head groups | Binding to anionic membrane components |
Amphiphilic Character | Hydrophilic arginine backbone | Membrane integration and organelle targeting |
Proteolytic Resistance (D-enantiomer) | D-arginine configuration (R18D) | Extended therapeutic half-life in vivo |
The development trajectory of R18 began with foundational observations in the late 1990s when arginine-rich hexapeptides demonstrated NMDA receptor antagonism and neuroprotection against excitotoxicity [7]. Systematic investigation revealed that increasing arginine content enhanced neuroprotective efficacy, culminating in the discovery that poly-arginine peptides (R9-R18) outperformed shorter analogs and other cationic sequences [8]. Rodent studies established R18's dose-dependent neuroprotection, with intravenous administration (1000 nmol/kg) at 60 minutes post-middle cerebral artery occlusion (MCAO) reducing infarct volume by 35.1% compared to 26.1% for TAT-NR2B9c (NA-1), a well-characterized neuroprotective peptide [3] [2]. This superiority was attributed to R18's higher cationic charge density enhancing membrane interactions and cellular uptake.
The translational breakthrough emerged from a rigorous nonhuman primate study where R18 (1000 nmol/kg IV) administered 60 minutes after 90-minute MCAO resulted in striking neuroprotection: 65.2% and 69.7% infarct volume reduction at 24 hours and 28 days post-stroke, respectively [1] [3] [5]. Magnetic resonance imaging (perfusion-weighted, diffusion-weighted, and T2-weighted) confirmed reduced lesion volumes, while the Nonhuman Primate Stroke Scale (NHPSS) demonstrated significant functional improvement in R18-treated animals [1]. This study represented a critical milestone as it validated R18's efficacy in a gyrencephalic brain model with direct relevance to human cerebrovascular physiology, addressing a key limitation of rodent models.
Table 2: Key Milestones in R18 Development
Stage | Model System | Key Finding | Reference |
---|---|---|---|
In Vitro Screening | Cortical neuronal cultures | R18 superior to shorter poly-arginine peptides | [8] |
Rodent MCAO | Sprague-Dawley rats | 35.1% infarct reduction at 1000 nmol/kg | [2] |
Primate Validation | Cynomolgus macaques | 69.7% infarct reduction at 28 days; functional improvement | [1] |
Enantiomer Development | Wistar rats | R18D (D-enantiomer) showed 33% infarct reduction | [8] |
Current limitations in treating acute neurological disorders create compelling opportunities for R18-based therapeutics. In ischemic stroke, reperfusion therapies (thrombectomy and thrombolysis) have narrow time windows (4.5-6 hours) and limited availability, leaving most patients untreated [6] [3]. Neuroprotective agents like R18 could extend these windows by preserving the ischemic penumbra—potentially increasing treatment eligibility. Additionally, the failure of >1,000 neuroprotective agents in clinical trials underscores the inadequacy of single-target approaches for complex, multifactorial injury cascades [7]. R18’s multimodal mechanism addresses this limitation by simultaneously targeting multiple injury pathways.
R18 also offers potential solutions to persistent translational challenges: (1) Its efficacy in gyrencephalic primates suggests greater clinical relevance than rodent-only validated agents; (2) The D-enantiomer R18D exhibits enhanced protease resistance without compromising neuroprotective efficacy [8] [6]; (3) Unlike antibody-based therapies, R18 crosses the BBB without requiring specialized delivery systems [7]; (4) Preliminary data indicate compatibility with thrombolytics (no significant interference with tPA or tenecteplase thrombolysis in vitro) [6], suggesting potential for combination therapy. These attributes position R18 to address critical gaps in stroke, perinatal hypoxic-ischemic encephalopathy (HIE), and neurodegenerative disorders where multimodal cytoprotection is essential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7